![molecular formula C18H34N2O5 B2586465 (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 2319669-05-9](/img/no-structure.png)

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

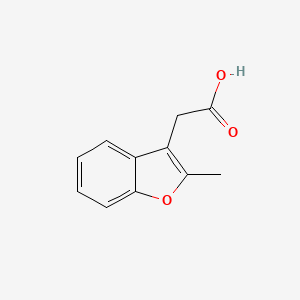

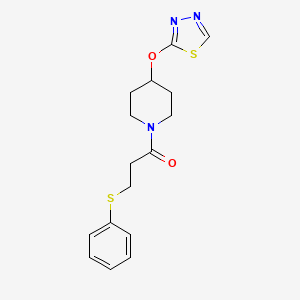

(2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a useful research compound. Its molecular formula is C18H34N2O5 and its molecular weight is 358.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Modification of Swern Oxidation

6-(methylsulfinyl)hexanoic acid, a close relative of the compound , has been utilized in modifications of Swern oxidation. This modification aids in converting alcohols to aldehydes or ketones, showcasing a potential application in organic synthesis and chemical transformations (Liu & Vederas, 1996).

Crystal Structures of Aliphatic Acids

Studies have been conducted on the crystal structures of various aliphatic acids, including 6-(4-chlorophenylamino)6-oxohexanoic acid. These research endeavors provide insights into molecular configurations that could be relevant to the compound (Feeder & Jones, 1994).

ELISA Development for Pesticide Analysis

In the context of detecting organophosphorous insecticides in fruit samples, synthesized haptens related to hexanoic acid derivatives have been used. This indicates potential application in environmental monitoring and food safety (Zhang et al., 2008).

Schiff's Bases for Corrosion Inhibition

Hexanoic acid derivatives have been used in synthesizing Schiff's bases as corrosion inhibitors, demonstrating their utility in material science and industrial applications (Gupta et al., 2016).

Metabolism Studies

Metabolism studies of compounds like 2-ethylhexanoic acid, which share structural similarities with the compound , provide insights into human metabolic pathways and the potential biotransformation of such substances (Stingel et al., 2007).

Pharmaceutical Applications

The development of lipopeptides incorporating hexanoic acid derivatives indicates potential pharmaceutical applications, particularly in the realm of immunology and vaccine adjuvants (Metzger et al., 1991).

Chemical Synthesis and Analysis

Research on the rearrangement of N-acylamino-substituted oximes, including those with heptanoic acid derivatives, underscores their role in synthetic chemistry and analytical methodologies (Agafontsev & Tkachev, 2005).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-(Heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the heptanoyl chloride and the tert-butyl N-(2-methylpropan-2-yl)oxycarbamate. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "L-Histidine", "Heptanoyl chloride", "Tert-butyl N-(2-methylpropan-2-yl)oxycarbamate", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group of L-histidine with tert-butoxycarbonyl (Boc) group using Boc2O and DIPEA in dichloromethane (DCM) solvent.", "Step 2: Protection of the carboxylic acid group of Boc-L-histidine with 2,4,6-trimethylbenzenesulfonyl (Tos) group using TsCl and DIPEA in DCM solvent.", "Step 3: Coupling of the protected Boc-L-histidine with heptanoyl chloride using DCC and DIPEA in DCM solvent.", "Step 4: Coupling of the protected Boc-L-histidine-heptanoyl with tert-butyl N-(2-methylpropan-2-yl)oxycarbamate using DCC and DIPEA in DCM solvent.", "Step 5: Removal of the protecting groups using HCl and NaOH in methanol and water solvent mixture.", "Step 6: Purification of the product using ethyl acetate and diethyl ether solvents." ] } | |

Numéro CAS |

2319669-05-9 |

Formule moléculaire |

C18H34N2O5 |

Poids moléculaire |

358.479 |

Nom IUPAC |

(2S)-6-(heptanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1 |

Clé InChI |

ORYWCVQRFFRXPN-AWEZNQCLSA-N |

SMILES |

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

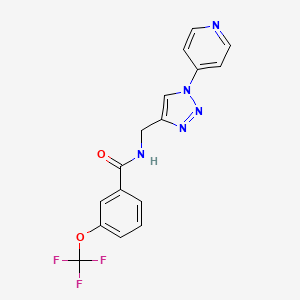

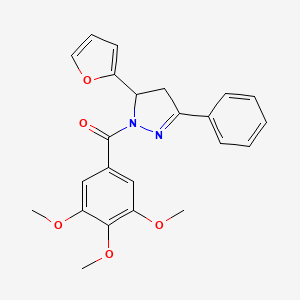

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2586383.png)

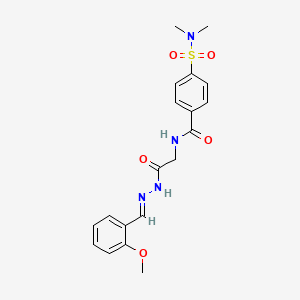

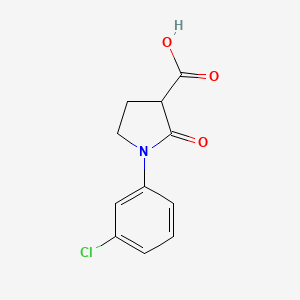

amino}ethyl)benzoic acid](/img/structure/B2586385.png)

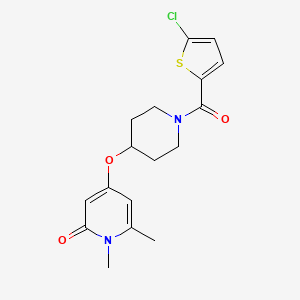

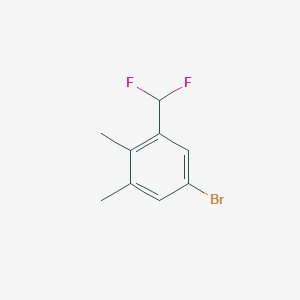

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2586394.png)

![N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2586395.png)